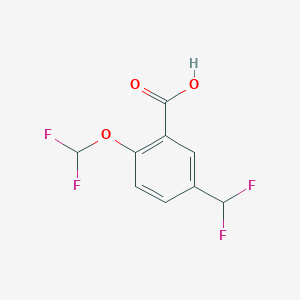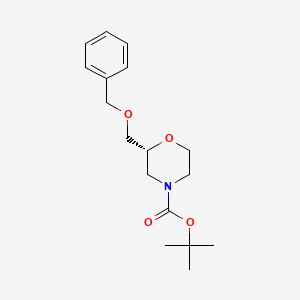
N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride” is a chemical compound with the CAS Number: 2416237-20-0 . It has a molecular weight of 297.31 and its IUPAC name is N- (2- (pyrrolidin-1-yl)ethyl)cyclooctanamine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H28N2.2ClH/c1-2-4-8-14 (9-5-3-1)15-10-13-16-11-6-7-12-16;;/h14-15H,1-13H2;2*1H . This indicates the presence of a cyclooctanamine ring attached to a pyrrolidin-1-yl group via an ethyl bridge.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 297.31 .Wissenschaftliche Forschungsanwendungen
Polar [3+2] Cycloaddition Chemistry
Pyrrolidines, including derivatives related to N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride, show significant biological effects and are used in medicine and industry (e.g., as dyes or agrochemical substances). The study of pyrrolidine chemistry is crucial for advancing science, as demonstrated by research into the synthesis of pyrrolidines through [3+2] cycloaddition reactions, which can proceed under mild conditions (Żmigrodzka et al., 2022).
Catalytic Synthesis of Heterocycles
The catalytic synthesis of dihydrofurans and dihydropyrroles via pyridine-catalyzed cyclization shows the utility of pyridine and related compounds in synthesizing complex heterocyclic structures with high yield and diastereoselectivity (Liu et al., 2011).
Synthesis of Nitrogen Heterocycles
Electron-deficient ynamides, which can be structurally related to the this compound, offer a pathway for synthesizing various substituted 2-aminoindolizines. These serve as precursors for the synthesis of more complex nitrogen heterocycles, highlighting the compound's role in expanding the toolkit for heterocyclic chemistry (Brioche et al., 2015).
Advanced Organic Synthesis Techniques
Research into the stereocontrolled synthesis of pyrrolo[1,2-c][1,3]oxazin-1-ones via nucleophilic addition-cyclization of N, O-acetal with ynamides showcases advanced techniques in organic synthesis that could be applicable for derivatives of this compound. This method offers excellent regio- and diastereoselectivities in the synthesis of functionalized compounds (Han et al., 2019).
Enantioselective Catalysis
The development of enantioselective catalysis for the synthesis of complex compounds, such as pyrrolidines, underscores the importance of research in this area. Enantioselective methodologies are crucial for creating bioactive compounds with specific stereochemistry, which is relevant for pharmaceutical applications (Narayan et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
Eigenschaften
IUPAC Name |
N-(2-pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-2-4-8-14(9-5-3-1)15-10-13-16-11-6-7-12-16;;/h14-15H,1-13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGYANBBWMNNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCN2CCCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2706604.png)


![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2706609.png)
![Ethyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B2706610.png)



![4-tert-butyl-N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2706616.png)

![9-Thia-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B2706620.png)
